molecular formula C14H15N3O4S B2680291 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea CAS No. 719269-35-9

1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea

Cat. No.: B2680291
CAS No.: 719269-35-9
M. Wt: 321.35
InChI Key: LUHPQZVSQHWZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a urea bridge connecting a 6-methoxypyridin-3-yl moiety and a 4-methylbenzenesulfonyl (p-toluenesulfonyl) group. This specific molecular architecture, particularly the urea functional group, is commonly explored in the development of biologically active molecules. Compounds with urea scaffolds and pyridine rings are frequently investigated for their potential to modulate various enzymatic pathways and cellular receptors . For instance, structurally related urea-containing compounds have been studied in diverse research areas, including antiviral agents and inhibitors of proteins involved in abnormal cell growth . The presence of the sulfonyl group in this compound may also contribute to its interaction with biological targets, similar to other sulfonamide-based research chemicals . Researchers are encouraged to consult the current scientific literature for detailed studies on this compound's specific mechanism of action, physicochemical properties, and potential applications in drug discovery and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-10-3-6-12(7-4-10)22(19,20)17-14(18)16-11-5-8-13(21-2)15-9-11/h3-9H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHPQZVSQHWZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 6-methoxypyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine to yield the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of 1-(6-hydroxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea.

    Reduction: Formation of 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfanyl)urea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a pyridine ring substituted with a methoxy group and a sulfonamide moiety attached to a urea group. This unique configuration contributes to its biological activity, making it suitable for various applications.

Anticancer Activity

Research indicates that 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea exhibits significant anticancer properties. It has been studied as an inhibitor of specific cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

  • Case Study : In vitro studies have shown that the compound can effectively reduce the viability of human cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Inhibition of Protein Kinases

The compound has been identified as a potential inhibitor of certain protein kinases implicated in cancer progression and other diseases. Inhibiting these kinases can disrupt critical signaling pathways, leading to reduced tumor growth.

  • Research Findings : A study highlighted its effectiveness against the KRAS G12C mutant protein, which is often associated with aggressive forms of cancer. The compound demonstrated promising results in preclinical models, suggesting its potential as a targeted therapy .

Drug Development

Due to its favorable pharmacological profile, this compound is being explored for development into novel therapeutic agents.

  • Formulation Studies : Researchers are investigating various formulations to enhance bioavailability and therapeutic efficacy. These studies aim to optimize dosage forms for better patient outcomes.

Combination Therapies

There is ongoing research into the use of this compound in combination with other anticancer agents to enhance therapeutic effects and overcome resistance mechanisms in cancer treatment.

  • Clinical Trials : Early-phase clinical trials are being designed to evaluate the safety and efficacy of this compound in combination with established chemotherapeutics .

Table: Summary of Applications

Application AreaDescription
Anticancer ActivityInduces apoptosis in cancer cell lines; effective against breast and colon cancers.
Protein Kinase InhibitionInhibits KRAS G12C mutant protein; disrupts signaling pathways involved in tumor growth.
Drug DevelopmentBeing formulated into novel therapeutic agents; studies on enhancing bioavailability.
Combination TherapiesInvestigated for use with other anticancer drugs; early-phase clinical trials planned.

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to inhibition. Additionally, the methoxypyridine moiety can interact with nucleophilic sites on proteins, further contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • SU [3,3] and SU [3,4] () demonstrate that bulky substituents like naphthalenyl or trifluoromethyl groups reduce synthetic yields (5–22%) compared to simpler analogs, though purity remains high (>93%) .
  • Compound 45 () shares a 6-methoxypyridin-3-ylmethyl group but shows lower purity (76%), suggesting challenges in synthesizing pyridine-containing urea derivatives .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • Tolbutamide : The n-butyl chain confers moderate lipophilicity, contributing to oral bioavailability but requiring careful dose titration to avoid hypoglycemia .
  • However, the absence of experimental data limits definitive conclusions.
Receptor Binding and Selectivity
  • Sulfonylureas like Tolbutamide act on pancreatic β-cell ATP-sensitive potassium channels. The 4-methylbenzenesulfonyl group is critical for this activity .
  • Modifications to the urea scaffold (e.g., pyridinyl substituents) may redirect biological activity. For example, Compound 45 () was designed as a CSF1R inhibitor, highlighting the versatility of urea derivatives in targeting diverse receptors .

Biological Activity

1-(6-Methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea is a compound of interest due to its potential biological activities, particularly in cancer treatment and apoptosis induction. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C13H14N2O3S
  • Molecular Weight: 278.33 g/mol

The compound exhibits its biological activity primarily through the inhibition of anti-apoptotic proteins, specifically targeting the Bcl-2 family. This inhibition promotes apoptosis in cancer cells, making it a potential therapeutic agent against various malignancies.

Apoptosis Induction

Research indicates that compounds similar to this compound effectively induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspases .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on several cancer cell lines. For example, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM against the A549 human lung adenocarcinoma cell line .

Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of this compound in a mouse model of cancer. Mice treated with 20 mg/kg of the compound showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective anti-cancer agent .

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how this compound induces apoptosis. The results revealed that the compound activates mitochondrial pathways leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Comparative Table of Biological Activities

Compound IC50 (µM) Target Mechanism
This compound~10A549 Cell LineInduces apoptosis via Bcl-2 inhibition
Similar Compound A~15HeLa Cell LineMicrotubule destabilization
Similar Compound B~5MCF-7 Cell LineCaspase activation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea, and how can intermediates be optimized for yield?

  • Methodological Answer : The compound can be synthesized via a urea-forming reaction between an aryl isocyanate and an amine-containing precursor. For example, aryl isocyanates (e.g., 4-methylbenzenesulfonyl isocyanate) can react with 6-methoxypyridin-3-amine under anhydrous conditions in dichloromethane at 0–25°C . Catalytic hydrogenation (e.g., Pd/C) or coupling agents (e.g., HATU) may improve intermediate stability and yield. Key intermediates should be purified via column chromatography and validated using TLC or HPLC.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm the presence of methoxy (δ ~3.8–4.0 ppm) and sulfonyl groups (δ ~125–135 ppm for aromatic sulfonyl carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
  • FT-IR : To identify urea C=O stretching (~1640–1680 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

  • Methodological Answer : Perform solubility screens in DMSO, PBS (pH 7.4), and cell culture media (e.g., DMEM) at 1–10 mM. Stability can be tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For pH-dependent stability, incubate the compound in buffers ranging from pH 2 (simulating gastric fluid) to pH 9 .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for urea derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Use a wide concentration range (nM–μM) to identify non-linear effects.
  • Off-Target Screening : Employ kinase/protease panels to rule out non-specific binding .
  • Structural Analog Comparison : Compare IC50 values with analogs (e.g., 1-(2,4-difluorophenyl)-3-arylurea derivatives) to isolate substituent effects .

Q. How can environmental fate studies be designed to evaluate this compound’s persistence and ecotoxicity?

  • Methodological Answer :

  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis. Monitor degradation via LC-MS/MS .
  • Biotic Degradation : Use OECD 301F (ready biodegradability test) with activated sludge.
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48h EC50) and algae (72h growth inhibition) .

Q. What computational approaches are suitable for predicting SAR (Structure-Activity Relationships) for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or sulfonylurea receptors).
  • QSAR Modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors .
  • MD Simulations : Analyze binding stability over 100 ns trajectories using GROMACS .

Q. How can researchers optimize experimental design for in vitro antiproliferative activity assays?

  • Methodological Answer :

  • Cell Line Selection : Use diverse panels (e.g., NCI-60) to identify selectivity.
  • Proliferation Assays : Combine MTT and clonogenic assays to distinguish cytostatic vs. cytotoxic effects .
  • Mechanistic Follow-Up : Perform flow cytometry (cell cycle analysis) and Western blotting (apoptosis markers like caspase-3) .

Q. What methodologies are recommended for studying the compound’s interaction with serum proteins (e.g., albumin)?

  • Methodological Answer :

  • Fluorescence Quenching : Measure changes in BSA’s intrinsic fluorescence (λex = 280 nm) upon compound binding. Calculate binding constants (Kb) via Stern-Volmer plots.
  • Circular Dichroism (CD) : Assess secondary structural changes in albumin upon ligand interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.